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Compound of Interest

Compound Name: 2,4,6-Trifluorophenol

Cat. No.: B1297822 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2,4,6-Trifluorophenol (C₆H₃F₃O). It is

intended for researchers, scientists, and professionals in drug development who require

detailed spectral information and experimental methodologies for this compound.

Molecular Structure and Properties
IUPAC Name: 2,4,6-trifluorophenol

CAS Registry Number: 2268-17-9[1][2][3]

Molecular Formula: C₆H₃F₃O[1][2][3][4]

Molecular Weight: 148.08 g/mol [1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for elucidating the structure of 2,4,6-Trifluorophenol by

providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2,4,6-Trifluorophenol is characterized by signals corresponding to

the aromatic protons and the hydroxyl proton. Due to the symmetrical substitution pattern, the

two aromatic protons are chemically equivalent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1297822?utm_src=pdf-interest
https://www.benchchem.com/product/b1297822?utm_src=pdf-body
https://www.benchchem.com/product/b1297822?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2268179&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C2268179&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2268179
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2268179&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C2268179&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2268179
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trifluorophenol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2268179&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trifluorophenol
https://www.benchchem.com/product/b1297822?utm_src=pdf-body
https://www.benchchem.com/product/b1297822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal
Chemical Shift (δ,

ppm)
Multiplicity Assignment

Aromatic-H ~6.7 - 7.0 Triplet (t) H-3, H-5

Hydroxyl-H Variable Singlet (s, broad) -OH

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent,

and temperature.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The

fluorine substituents have a significant influence on the chemical shifts of the carbon atoms

through C-F coupling.

Signal Chemical Shift (δ, ppm) Assignment

C-OH ~155 C-1

C-F ~150 C-2, C-4, C-6

C-H ~105 C-3, C-5

Note: Carbon signals attached to fluorine will appear as multiplets due to C-F spin-spin

coupling. The values presented are approximate chemical shift ranges.

Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring high-resolution NMR spectra.

Sample Preparation:

Weigh approximately 5-25 mg of 2,4,6-Trifluorophenol for ¹H NMR or 50-100 mg for ¹³C

NMR.[5]

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry vial.[6] The use of deuterated solvents is necessary for the spectrometer's field-
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frequency lock.[7]

Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to

calibrate the chemical shift scale to 0.00 ppm.[5][6]

Transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve optimal homogeneity.[5]

Acquire the ¹H NMR spectrum. A sufficient number of scans are collected to ensure an

adequate signal-to-noise ratio.

For ¹³C NMR, data is typically acquired with proton broadband decoupling to simplify the

spectrum by removing C-H coupling and to enhance signal intensity through the Nuclear

Overhauser Effect (NOE).[7]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.[5]

Phase the spectrum and apply baseline correction.[5]

Calibrate the spectrum using the TMS signal as a reference.[5]

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the

protons.

Identify the chemical shifts and multiplicities of all signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2,4,6-Trifluorophenol
based on the absorption of infrared radiation.
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IR Spectral Data
The IR spectrum shows characteristic absorption bands for the hydroxyl group and the

fluorinated aromatic ring.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment

~3600 - 3200 Strong, Broad O-H Stretch Hydroxyl group

~1600 - 1450 Medium-Strong C=C Stretch Aromatic ring

~1300 - 1000 Strong C-F Stretch Aryl-Fluorine bond

~1200 Strong C-O Stretch Phenolic C-O

Note: The NIST WebBook provides a gas-phase IR spectrum for 2,4,6-Trifluorophenol.[2]

Techniques such as Attenuated Total Reflectance (ATR) or melt can also be used.[4]

Experimental Protocol for FTIR Spectroscopy (ATR
Method)

Instrument Preparation:

Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has

completed its startup diagnostics.[4]

Record a background spectrum of the clean ATR crystal (e.g., DuraSamplIR II) to subtract

atmospheric and crystal absorptions from the sample spectrum.[4]

Sample Analysis:

Place a small amount of solid 2,4,6-Trifluorophenol directly onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal surface.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹ to obtain a high-quality spectrum.
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Data Processing:

The instrument software automatically performs a background subtraction.

Identify the wavenumbers of the major absorption peaks and correlate them to specific

functional groups and vibrational modes.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

2,4,6-Trifluorophenol, confirming its elemental composition.

Mass Spectral Data (Electron Ionization)
Electron Ionization (EI) is a common technique used for mass spectrometry. The NIST Mass

Spectrometry Data Center provides EI data for this compound.[1]

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

148 100 [M]⁺ (Molecular Ion)

120 ~20 [M-CO]⁺

92 ~15 [M-CO-CO]⁺ or [C₅H₂F₂]⁺

69 ~10 [CF₃]⁺

Note: The molecular ion peak at m/z 148 is the most abundant fragment (base peak).[1]

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of

volatile compounds like 2,4,6-Trifluorophenol.

Sample Preparation:

Prepare a dilute solution of 2,4,6-Trifluorophenol in a volatile organic solvent (e.g.,

hexane or ethyl acetate).
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For trace analysis, derivatization may be employed, for instance, by reacting the phenol

with acetic anhydride to form a more volatile ester.[8]

GC Separation:

Inject a small volume (typically 1 µL) of the sample solution into the GC injection port,

which is maintained at a high temperature (e.g., 250-280°C) to vaporize the sample.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column

(e.g., a 30 m column with a 0.25 mm internal diameter).

The column oven temperature is programmed to ramp from a low initial temperature (e.g.,

40°C) to a higher final temperature (e.g., 250°C) to separate components based on their

boiling points and interactions with the column's stationary phase.[9]

MS Analysis:

As components elute from the GC column, they enter the ion source of the mass

spectrometer.

In the ion source (for EI), molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum for the eluting

component.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound such as 2,4,6-Trifluorophenol.
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Caption: Workflow for Spectroscopic Analysis of 2,4,6-Trifluorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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